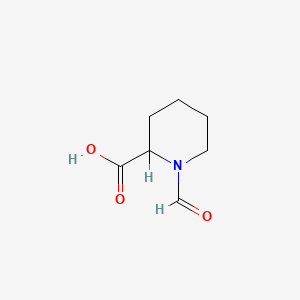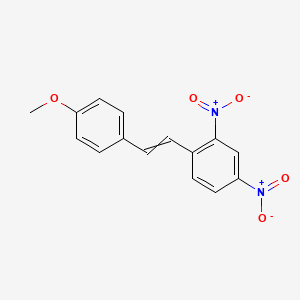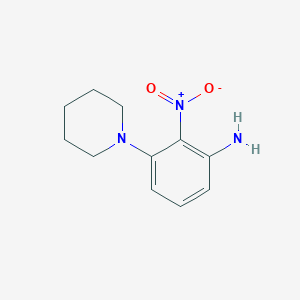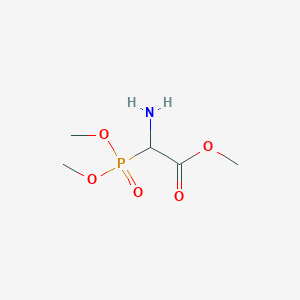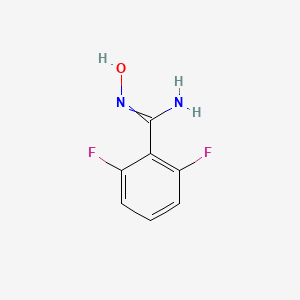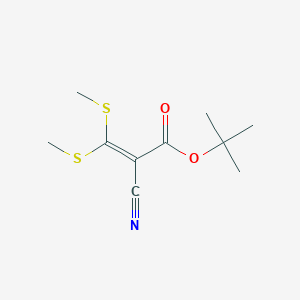
6-Bromo-4,8-dimethylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4,8-dimethylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Bromo-4,8-dimethylquinolin-2(1H)-one typically involves the bromination of 4,8-dimethylquinolin-2(1H)-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually require heating to facilitate the bromination process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 6-Bromo-4,8-dimethylquinolin-2(1H)-one can undergo oxidation reactions to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form 6-bromo-4,8-dimethylquinoline using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted quinoline derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, chloroform.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, acetonitrile.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Bromo-4,8-dimethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
6-Bromo-4,8-dimethylquinolin-2(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology:
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine:
The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its derivatives are evaluated for their efficacy and safety in preclinical and clinical studies.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 6-Bromo-4,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
相似化合物的比较
4,8-Dimethylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-4,8-dimethylquinolin-2(1H)-one: Similar structure with chlorine instead of bromine, leading to variations in chemical properties and applications.
6-Fluoro-4,8-dimethylquinolin-2(1H)-one:
Uniqueness:
6-Bromo-4,8-dimethylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s biological activity may differ from its analogs due to the specific interactions of the bromine atom with molecular targets.
属性
CAS 编号 |
89446-45-7 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC 名称 |
6-bromo-4,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-6-4-10(14)13-11-7(2)3-8(12)5-9(6)11/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
PSQCYNBBHLNTDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)
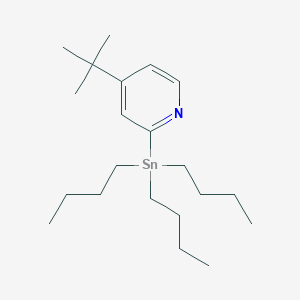
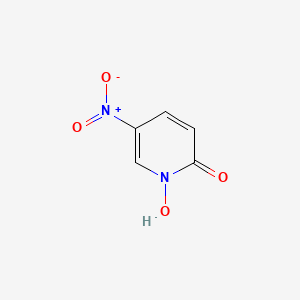

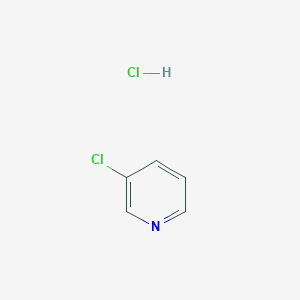
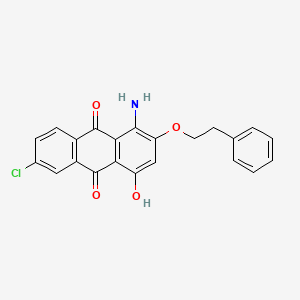
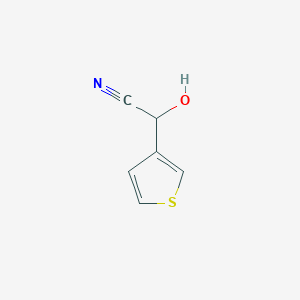
![N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B8715794.png)
